6-Methylpiperidine-2-carboxylic acid

Übersicht

Beschreibung

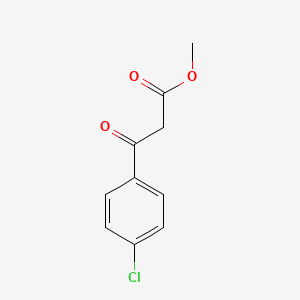

6-Methylpiperidine-2-carboxylic acid, also known as 2-Pyridinecarboxylic acid, 6-methyl-, is a chemical compound with the molecular formula C7H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The first stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid was achieved starting from readily available d-glucose in 14 steps with 17% overall yield .Molecular Structure Analysis

The molecular structure of 6-Methylpiperidine-2-carboxylic acid consists of 7 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is IHLDCUQUFBWSJU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Methylpiperidine-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 143.19 . The density is 1.1±0.1 g/cm3, boiling point is 267.0±33.0 °C at 760 mmHg, and the flash point is 115.3±25.4 °C .Wissenschaftliche Forschungsanwendungen

6-Methylpiperidine-2-carboxylic acid: A Comprehensive Analysis

Synthesis of Novel Metal Complexes: 6-Methylpiperidine-2-carboxylic acid is used in the synthesis of novel metal complexes which have shown potential as potent α-glucosidase inhibitors. These inhibitors can play a significant role in the treatment of diabetes by controlling blood sugar levels through the inhibition of carbohydrate digestion and absorption .

Organic Synthesis: This compound serves as a building block in organic synthesis, particularly in the formation of various piperidine derivatives which are valuable in medicinal chemistry .

Colorimetric and Fluorogenic Responses: Carboxylic acids, including 6-Methylpiperidine-2-carboxylic acid, are utilized for their sharp colorimetric and fluorogenic responses under physiological conditions, which can be applied in food science as well as biological studies .

Antioxidant Properties: Piperidine derivatives, such as 6-Methylpiperidine-2-carboxylic acid, exhibit antioxidant properties by hindering or suppressing free radicals. This makes them valuable in research focused on oxidative stress and related diseases .

Chemical Education: As an α-amino acid, 6-Methylpiperidine-2-carboxylic acid can be used for educational purposes to demonstrate the structure and properties of amino acids and their relevance in biochemistry .

Drug Discovery: The piperidine nucleus is a common motif in drug discovery, and compounds like 6-Methylpiperidine-2-carboxylic acid are studied for their potential therapeutic applications across various medical fields .

Safety and Hazards

Wirkmechanismus

Target of Action

6-Methylpiperidine-2-carboxylic acid is a type of α-amino acid

Mode of Action

As an α-amino acid, it may participate in protein synthesis or other biological processes involving amino acids .

Biochemical Pathways

As an α-amino acid, it may be involved in various biochemical pathways related to amino acid metabolism .

Result of Action

As an α-amino acid, it may have roles in protein synthesis or other cellular processes involving amino acids .

Eigenschaften

IUPAC Name |

6-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDCUQUFBWSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902716 | |

| Record name | NoName_3265 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2957176.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2957180.png)

![1-[(3-Phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea](/img/structure/B2957184.png)

![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)

![1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2957196.png)